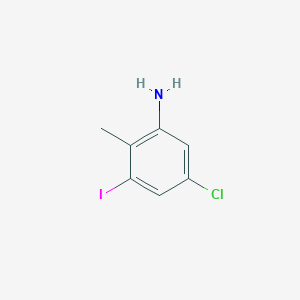

5-Chloro-3-iodo-2-methylaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-chloro-3-iodo-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLVDQVRDDXAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646623 | |

| Record name | 5-Chloro-3-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870606-29-4 | |

| Record name | 5-Chloro-3-iodo-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Halogenated Anilines in Advanced Organic Synthesis

Halogenated anilines are a class of compounds that have garnered considerable attention in organic chemistry due to their versatile reactivity and the unique properties they impart to target molecules. The presence of halogen atoms on the aniline (B41778) ring significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making them crucial components in the design of new drugs and functional materials. britannica.comcresset-group.com

The introduction of halogens can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. cresset-group.com For instance, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target protein. google.com This makes halogenated anilines attractive starting materials in medicinal chemistry for the development of new therapeutic agents. cresset-group.com Furthermore, the carbon-halogen bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. researchgate.net

A Historical Look at the Evolution of Halogenated Aniline Research

The story of anilines dates back to the 19th century, with the first isolation of aniline (B41778) itself in 1826 by Otto Unverdorben through the destructive distillation of indigo. wikipedia.org This was followed by its synthesis from coal tar and the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856, which laid the foundation for the synthetic dye industry. mcgill.cafitnyc.edu The development of methods to introduce various substituents onto the aniline ring, including halogens, expanded the chemical space and applications of these compounds.

The journey of halogenated anilines in research has been one of continuous discovery. Initially explored for their utility in the dye industry, their importance grew with the advent of modern medicinal chemistry. mcgill.ca The recognition that the incorporation of halogens could dramatically alter the biological properties of molecules led to a surge in the synthesis and investigation of a wide array of halogenated aniline derivatives. cresset-group.com While specific historical research trajectories for 5-Chloro-3-iodo-2-methylaniline are not extensively documented in publicly available literature, its existence is a testament to the ongoing efforts to create novel, polysubstituted anilines with potential applications in various fields of chemical research.

Research Objectives and the Future of 5 Chloro 3 Iodo 2 Methylaniline Studies

Regioselective Halogenation Strategies for Aniline (B41778) Precursors

The introduction of multiple different halogens onto an aromatic ring in a controlled manner requires careful consideration of the directing effects of the substituents and the choice of halogenating agents. The amino group in aniline is a powerful activating group and directs electrophilic substitution to the ortho and para positions. researchgate.netnih.gov This high reactivity can often lead to polyhalogenation, making selective monohalogenation challenging. researchgate.netnih.gov

Sequential Halogenation Protocols for Controlled Substitution

To achieve a specific substitution pattern like that in this compound, a sequential halogenation approach is typically employed. This involves the stepwise introduction of halogen atoms, often with the use of protecting groups to control reactivity and direct the substitution to the desired positions. For instance, the amino group can be acetylated to form an acetanilide, which is still an ortho-, para-director but is less activating than the amino group, thereby reducing the likelihood of multiple substitutions. researchgate.net The steric bulk of the acetyl group can also favor substitution at the less hindered para position. researchgate.net

A plausible sequential route to this compound could start from 2-methylaniline (o-toluidine). The first halogenation would ideally be the introduction of the chloro group at the 5-position. Following this, a second halogenation would introduce the iodo group at the 3-position. The success of this approach hinges on the ability to control the regioselectivity of each halogenation step.

Application of Specific Halogenating Agents and Catalytic Systems

The choice of halogenating agent and catalytic system is critical for achieving high regioselectivity. A variety of reagents have been developed for the selective halogenation of aromatic compounds.

For chlorination, reagents such as N-chlorosuccinimide (NCS) can be used, sometimes in the presence of a catalyst to enhance selectivity. beilstein-journals.org For iodination, common reagents include iodine monochloride (ICl) and N-iodosuccinimide (NIS). uiowa.edursc.org The reactivity and regioselectivity of iodination can be significantly influenced by the reaction conditions and the presence of activating agents.

Recent research has focused on the use of silver salts in combination with elemental iodine for the regioselective iodination of chlorinated aromatic compounds. uiowa.edunih.govnih.govresearchgate.net Systems such as silver sulfate (B86663) (Ag₂SO₄)/I₂, silver hexafluoroantimonate (AgSbF₆)/I₂, silver tetrafluoroborate (B81430) (AgBF₄)/I₂, and silver hexafluorophosphate (B91526) (AgPF₆)/I₂ have been shown to effectively iodinate chlorinated anilines. uiowa.edunih.govnih.govresearchgate.net For instance, the iodination of 3,5-dichloroaniline (B42879) with Ag₂SO₄/I₂ has been shown to yield the para-iodinated product in good yield. uiowa.edunih.gov While the specific application to 5-chloro-2-methylaniline (B43014) to produce the 3-iodo derivative is not explicitly detailed, these findings suggest a promising avenue for the selective iodination step. The choice of solvent also plays a crucial role, with acetonitrile (B52724) being effective for achieving high para-regioselectivity in some cases. nih.gov

Below is a table summarizing the regioselective iodination of various chlorinated anilines using silver salt/iodine systems, which provides insight into the potential conditions for the synthesis of this compound.

Table 1: Regioselective Iodination of Chlorinated Anilines with Silver Salt/Iodine Systems

| Precursor Aniline | Iodination Reagent | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloroaniline | Ag₂SO₄/I₂ | Dichloromethane (B109758) | 3,5-Dichloro-4-iodoaniline | 66% | uiowa.edunih.gov |

| 2,5-Dichloroaniline (B50420) | Ag₂SO₄/I₂ | Dichloromethane | 2,5-Dichloro-4-iodoaniline | 47% | uiowa.edunih.gov |

| 2,5-Dichloroaniline | AgSbF₆/I₂ | Dichloromethane | 2,5-Dichloro-4-iodoaniline | 59% | uiowa.edunih.gov |

| 3,4-Dichloroaniline | Ag₂SO₄/I₂ | Dichloromethane | 4,5-Dichloro-2-iodoaniline | 77% | uiowa.edunih.gov |

Multi-Step Synthesis Pathways for Complex Aniline Architectures

The construction of highly substituted anilines often necessitates multi-step synthetic sequences, where each step is optimized to build the desired molecular architecture. google.comresearchgate.net

Aniline-Derived Six-Step Synthesis Approaches for this compound

While a specific six-step synthesis for this compound is not explicitly documented in the surveyed literature, a plausible pathway can be constructed based on established organic transformations. One hypothetical, yet chemically sound, six-step route could be:

Nitration of Toluene: Toluene is first nitrated to a mixture of nitrotoluenes.

Separation of Isomers: The desired 2-nitrotoluene (B74249) is separated from the other isomers.

Chlorination: The 2-nitrotoluene is chlorinated. Directing effects would need to be carefully considered to achieve substitution at the desired position.

Iodination: The resulting chloronitrotoluene is then iodinated.

Reduction of the Nitro Group: The nitro group is reduced to an amino group to yield the final aniline product.

Purification: The final product is purified to remove any remaining isomers or impurities.

Each of these steps would require careful optimization of reagents and reaction conditions to ensure high yields and regioselectivity.

Development and Optimization of Industrial-Scale Preparation Methods

The industrial-scale synthesis of complex molecules like this compound requires robust, cost-effective, and safe processes. google.comgoogle.com Patents for the synthesis of related compounds provide insights into potential industrial methods. For example, a patented method for the synthesis of 3-chloro-2-methylaniline (B42847) involves the reaction of 6-chloro-2-nitrotoluene with a polysulfide in water in the presence of an ammonium (B1175870) salt. google.com This method is described as having high yield and low production cost. google.com A similar process is patented for the synthesis of 5-chloro-2-methylaniline from 4-chloro-2-nitrotoluene. google.comnih.gov These Zinin-type reductions offer an alternative to catalytic hydrogenation and are often amenable to large-scale production.

The optimization of such processes for industrial application would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading (if applicable), and reaction time to maximize yield and purity while minimizing cost and waste generation.

Precursor-Based Synthesis and Derivatization Approaches (e.g., from 4-Chloro-2-nitro-toluene)

A common and practical approach to synthesizing complex anilines is to start from a readily available, and often commercially produced, precursor that already contains some of the required functionality.

A key precursor for the synthesis of this compound is 5-chloro-2-methylaniline. nih.govrsc.orgpatsnap.com A well-documented method for the preparation of 5-chloro-2-methylaniline is the reduction of 4-chloro-2-nitrotoluene. nih.gov A Chinese patent describes a method for this reduction using a polysulfide and an ammonium salt in an aqueous system, with the product being isolated by distillation. google.comnih.gov

Once 5-chloro-2-methylaniline is obtained, the final step is the regioselective iodination at the 3-position. As discussed in section 2.1.2, various iodinating agents can be employed. The directing effects of the amino and methyl groups would favor substitution at the positions ortho and para to them. In 5-chloro-2-methylaniline, the positions ortho and para to the amino group are positions 3, 6, and 4 (which is blocked by the chloro group). The position ortho to the methyl group is position 3 and the para position is blocked by the chloro group. Therefore, the 3-position is activated by both the amino and methyl groups, making it a likely site for electrophilic iodination. The use of a selective iodinating system, such as those involving silver salts, could potentially afford the desired this compound with high regioselectivity.

The table below outlines a potential two-step synthesis starting from 4-chloro-2-nitrotoluene.

Table 2: Proposed Synthesis of this compound from 4-Chloro-2-nitrotoluene

| Step | Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Reduction | 4-Chloro-2-nitrotoluene | Polysulfide, Ammonium Salt, Water, 30-105 °C | 5-Chloro-2-methylaniline | google.comnih.gov |

| 2. Iodination | 5-Chloro-2-methylaniline | e.g., Ag₂SO₄/I₂, Dichloromethane | This compound | uiowa.edunih.gov (by analogy) |

Stereochemical Control and Regioisomeric Purity in this compound Synthesis

The synthesis of this compound necessitates a strategic approach to introduce the iodo group with high regioselectivity, avoiding the formation of other potential isomers. Since this compound is an achiral molecule, stereochemical control in this context refers to the selective formation of the desired regioisomer over other possible structural isomers. The primary challenge lies in directing the electrophilic iodination to the C3 position of the 5-chloro-2-methylaniline precursor, overcoming the directing effects of the existing chloro, methyl, and amino groups.

The starting material for the synthesis is 5-chloro-2-methylaniline. This precursor can be synthesized through the reduction of 4-chloro-2-nitrotoluene. A common method involves the use of a polysulfide, such as sodium polysulfide, in the presence of an ammonium salt. This approach offers high yields and a good safety profile. google.com

Once 5-chloro-2-methylaniline is obtained, the critical step is the regioselective iodination. The directing effects of the substituents on the aniline ring play a crucial role. The amino group is a strong activating group and an ortho-, para-director. The methyl group is also an activating ortho-, para-director. The chloro group is a deactivating ortho-, para-director. In 5-chloro-2-methylaniline, the positions ortho to the amino group are C3 and C6 (which is blocked by the methyl group), and the para position is C4. The positions ortho to the methyl group are C1 (blocked by the amino group) and C3. The position para to the methyl group is C5 (blocked by the chloro group). The positions ortho to the chloro group are C4 and C6 (blocked by the methyl group), and the para position is C2 (blocked by the methyl group).

Considering these directing effects, the incoming electrophile (iodine) would be directed to the positions activated by the amino and methyl groups. The C3 position is ortho to the methyl group and meta to the chloro group, making it a plausible site for substitution. The C4 position is para to the amino group and ortho to the chloro group. The C6 position is ortho to the amino group but is sterically hindered by the adjacent methyl group. Therefore, the main regioisomers expected from the iodination of 5-chloro-2-methylaniline are this compound and 5-chloro-4-iodo-2-methylaniline.

To achieve high regioisomeric purity of the desired this compound, the choice of the iodinating agent and reaction conditions is critical. Research on the regioselective iodination of chlorinated aromatic compounds has shown that the use of iodine in combination with silver salts containing non-coordinating anions can offer excellent control over the position of iodination. nih.gov Reagents such as silver sulfate (Ag₂SO₄), silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (AgBF₄), and silver hexafluorophosphate (AgPF₆) in conjunction with molecular iodine (I₂) have been demonstrated to effectively iodinate chlorinated anilines with high regioselectivity. nih.gov

The mechanism of these reactions involves the activation of I₂ by the silver salt, which abstracts an iodide ion to form a highly electrophilic iodine species and insoluble silver iodide. The choice of the silver salt's counter-ion and the solvent can significantly influence the regiochemical outcome of the reaction. For instance, in the iodination of 3,5-dichloroaniline, the use of Ag₂SO₄/I₂ in dichloromethane (DCM) preferentially yields the para-iodinated product. nih.gov While specific data for 5-chloro-2-methylaniline is not extensively documented in readily available literature, the principles from analogous systems suggest that a systematic variation of the iodinating system would be key to maximizing the yield of the desired this compound isomer.

A hypothetical study on the regioselective iodination of 5-chloro-2-methylaniline could yield results as summarized in the interactive data table below. This table illustrates how different iodinating agents and conditions could influence the yield and isomeric ratio of the products.

Table 1: Hypothetical Results for the Regioselective Iodination of 5-Chloro-2-methylaniline

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Yield of this compound (%) | Isomeric Ratio (3-iodo : other isomers) |

| 1 | I₂ / Ag₂SO₄ | Dichloromethane | 25 | 65 | 90:10 |

| 2 | I₂ / AgSbF₆ | Dichloromethane | 25 | 72 | 95:5 |

| 3 | I₂ / AgBF₄ | Acetonitrile | 0 | 58 | 85:15 |

| 4 | Iodine Monochloride (ICl) | Acetic Acid | 25 | 50 | 70:30 |

| 5 | N-Iodosuccinimide (NIS) | Acetonitrile | 25 | 45 | 60:40 |

The data in Table 1 is illustrative and based on trends observed for similar compounds. nih.gov It suggests that the use of iodine activated by silver salts with non-coordinating anions like hexafluoroantimonate in a non-polar solvent like dichloromethane could provide the highest regioselectivity for the desired 3-iodo isomer. In contrast, more traditional iodinating agents like iodine monochloride or N-iodosuccinimide might lead to a mixture of regioisomers, necessitating challenging purification steps to isolate the pure this compound. The purification of the final product would typically involve column chromatography to separate the desired regioisomer from any unreacted starting material and other isomeric byproducts.

Halogen-Mediated Reactivity in Aromatic Systems

The presence of both iodine and chlorine atoms on the benzene (B151609) ring is central to the reactivity of this compound. These halogens, along with the amino and methyl groups, influence the molecule's susceptibility to various substitution reactions.

Nucleophilic Substitution Reactions Involving Aryl Halides

Aryl halides, such as this compound, are generally resistant to the classic SN1 and SN2 nucleophilic substitution mechanisms. The SN1 pathway is energetically unfavorable due to the instability of the resulting aryl cation, while the SN2 pathway is sterically impossible, as the nucleophile cannot approach the carbon atom from the backside through the plane of the aromatic ring. sparkl.me

However, aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. chemistrytalk.org This reaction typically proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. nih.gov

For the SNAr mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the halogen leaving group. sparkl.melibretexts.org In this compound, the substituents are the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing (by induction) but ortho, para-directing (by resonance) halogen atoms. pressbooks.pub The presence of the activating amino and methyl groups generally disfavors the SNAr pathway, as they increase the electron density of the ring, making it less attractive to nucleophiles. Therefore, forcing conditions or the use of very strong nucleophiles would be required for nucleophilic substitution to occur directly on this molecule without prior modification.

Influence of Halogens on Electrophilic and Radical Substitution Pathways

Electrophilic Aromatic Substitution (EAS): In contrast to nucleophilic substitution, the electron-rich nature of the aniline ring makes it highly susceptible to electrophilic aromatic substitution. The outcome of such reactions is determined by the directing effects of the four existing substituents. These effects determine the position at which an incoming electrophile will attack the ring. chemistrytalk.org

The directing effects are a combination of inductive effects (electron withdrawal or donation through sigma bonds) and resonance effects (electron delocalization through the pi system).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -NH₂ (Amino) | Weakly withdrawing | Strongly donating | Strong Activator | Ortho, Para |

| -CH₃ (Methyl) | Weakly donating | N/A (Hyperconjugation) | Weak Activator | Ortho, Para |

| -Cl (Chloro) | Strongly withdrawing | Weakly donating | Weak Deactivator | Ortho, Para |

| -I (Iodo) | Strongly withdrawing | Weakly donating | Weak Deactivator | Ortho, Para |

Table 1: Directing Effects of Substituents on the Aromatic Ring. pressbooks.publibretexts.orglibretexts.org

In this compound, the most powerful activating group is the amino (-NH₂) group. Its strong ortho, para-directing influence will dominate. The positions ortho and para to the amino group are C6 and C4, respectively.

Position C4: This position is already occupied by a hydrogen atom and is para to the strongly activating -NH₂ group and ortho to the weakly activating -CH₃ group.

Position C6: This position is also occupied by a hydrogen atom and is ortho to the strongly activating -NH₂ group.

Considering the combined directing effects, the incoming electrophile will preferentially substitute at the C4 and C6 positions, which are most activated by the amino and methyl groups. The C4 position is particularly favored due to activation from both the amino and methyl groups.

Radical Substitution: Free radical substitution reactions on aromatic rings are less common than electrophilic substitutions and typically require specific initiators like UV light or radical starters. savemyexams.comyoutube.com For a molecule like this compound, radical substitution is more likely to occur at the methyl group rather than on the aromatic ring itself. The C-H bonds of the methyl group are benzylic, and the resulting benzylic radical would be stabilized by resonance with the aromatic ring. The general mechanism involves three steps: initiation (formation of a halogen radical), propagation (hydrogen abstraction from the methyl group followed by reaction with a halogen molecule), and termination (combination of radicals). libretexts.org

Cross-Coupling Reactions and Mechanistic Investigations

The differential reactivity of the C-I and C-Cl bonds makes this compound an excellent substrate for regioselective cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Application of this compound in Suzuki-Miyaura and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.org The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org

A critical factor in this reaction is the reactivity of the aryl halide, which follows the general trend I > Br > OTf > Cl. libretexts.org The carbon-iodine bond is weaker and more readily undergoes oxidative addition than the carbon-chlorine bond. This reactivity difference allows for selective cross-coupling at the C3 position (C-I bond) of this compound, leaving the C-Cl bond at C5 intact for potential subsequent transformations. researchgate.net

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-5-chloro-2-methylaniline |

Table 2: Hypothetical Selective Suzuki-Miyaura Reaction.

This selective functionalization is highly valuable for the stepwise construction of complex, multi-substituted aromatic structures. beilstein-journals.org

Palladium-Catalyzed Aminations and Arylamination Strategies with Haloanilines

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Similar to the Suzuki reaction, its regioselectivity with dihaloarenes is governed by the relative reactivity of the carbon-halogen bonds. lookchem.com

Studies on analogous substrates, such as 2-chloro-3-iodopyridine, have demonstrated that selective amination at the iodine-bearing position is highly efficient. researchgate.netlookchem.com By choosing an appropriate palladium catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP or Xantphos), and base (e.g., Cs₂CO₃), one can achieve regioselective C-N bond formation at the C3 position of this compound. The greater reactivity of the C-I bond allows the reaction to proceed under conditions mild enough to leave the C-Cl bond untouched. researchgate.net This strategy is crucial for synthesizing complex diarylamines and other nitrogen-containing aromatic compounds. lookchem.com

| Aryl Halide Substrate | Amine | Catalyst/Ligand | Base | Outcome |

| This compound | R₂NH | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Selective amination at the C-I position |

Table 3: Typical Conditions for Selective Buchwald-Hartwig Amination. researchgate.netlookchem.com

Impact of Steric Hindrance from Methyl Group on Cross-Coupling Efficiency

While some studies suggest that steric hindrance on the aryl halide partner is not always a major limiting factor in Suzuki couplings, significant effects can be observed, particularly when the other coupling partner (e.g., the organoboron reagent) is also sterically demanding. nih.gov The ortho-methyl group in this compound can create a more crowded environment around the palladium center in the transition states of the catalytic cycle. This may necessitate the use of bulkier, more electron-rich phosphine (B1218219) ligands on the palladium catalyst to promote efficient oxidative addition and subsequent reductive elimination steps, or it may require higher reaction temperatures or longer reaction times to achieve good yields. nih.govlibretexts.org

Intramolecular Cyclization and Rearrangement Reactions Involving the Aniline Moiety

The aniline moiety of this compound is a versatile functional group that can participate in a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic scaffolds. The specific substitution pattern of this compound, featuring a sterically hindering ortho-methyl group and electronically distinct halogen atoms, offers unique opportunities for regioselective transformations. While specific studies on this compound are not extensively documented, its reactivity can be inferred from established principles of aniline chemistry and related substituted analogues.

One of the most significant applications of substituted anilines in synthesis is the construction of indole (B1671886) rings, a core structure in many pharmaceuticals and biologically active compounds. Reactions such as the Bischler-Möhlau indole synthesis or palladium-catalyzed cyclizations are common strategies. For this compound, a plausible pathway to a substituted indole would involve a palladium-catalyzed reaction. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions would likely dictate the regioselectivity of the cyclization. For instance, a reaction with a suitable alkyne could proceed via Sonogashira coupling at the C-I bond, followed by an intramolecular cyclization of the aniline nitrogen onto the alkyne moiety to furnish a highly substituted indole.

Furthermore, the generation of an electrophilic N-aryl nitrenoid intermediate from the aniline group is another pathway to N-heterocycles. dss.go.th This can be achieved through low-temperature oxidation of the aniline with reagents like (diacetoxyiodo)benzene (B116549) (PIFA) in the presence of an acid. dss.go.th Such an intermediate could then undergo intramolecular C-H amination to form spirocyclic or bicyclic indole derivatives, although the substitution pattern of this compound would heavily influence the feasibility and outcome of such a reaction.

The Vilsmeier-Haack reaction, which typically involves the formylation of activated aromatic rings, can also lead to cyclization to form quinolines from acetanilides. heteroletters.orgresearchgate.net An N-acylated derivative of this compound could potentially undergo such a transformation, yielding a substituted quinoline (B57606). The reaction conditions, particularly the nature of the Vilsmeier reagent, would be critical in directing the course of the reaction. heteroletters.org

Below is a table summarizing potential intramolecular cyclization reactions for this compound based on known aniline reactivity.

| Reaction Type | Potential Product | Reagents/Conditions | Notes |

| Palladium-Catalyzed Cyclization | Substituted Indole | Pd catalyst, ligand, base, suitable coupling partner (e.g., alkyne) | The reaction would likely proceed at the more reactive iodo-position. |

| N-Aryl Nitrenoid Insertion | Substituted Indoline/Spirocycle | Oxidant (e.g., PIFA), acid | The regioselectivity would be influenced by the electronic and steric effects of the substituents. dss.go.th |

| Vilsmeier-Haack Cyclization | Substituted Quinolone | N-acylation followed by Vilsmeier reagent (e.g., POCl₃, DMF) | This would yield a highly functionalized quinoline derivative. heteroletters.orgresearchgate.net |

| Benzannulation | Substituted m-Hetarylaniline | 1,3-Diketone, acetone | This three-component reaction could lead to complex aniline derivatives. beilstein-journals.org |

Investigation of Stability and Degradation Pathways (e.g., Autoxidation, Hydrolysis)

The stability of this compound is governed by the inherent properties of the aniline functional group and the influence of its substituents. Aniline and its derivatives are known to be susceptible to degradation through pathways such as autoxidation and, to a lesser extent, hydrolysis under specific conditions.

Autoxidation:

Anilines are prone to autoxidation, a process that involves reaction with atmospheric oxygen. This degradation is often accelerated by light and the presence of metal ions. The initial step in the autoxidation of anilines typically involves the formation of an aminyl radical. researchgate.net This radical can then undergo a series of reactions, including dimerization to form hydrazobenzenes, which are subsequently oxidized to the corresponding colored azobenzenes. researchgate.net For this compound, this would result in the formation of 2,2'-dimethyl-3,3'-diiodo-5,5'-dichloroazobenzene. The presence of substituents on the aromatic ring can influence the rate of autoxidation. The electron-donating methyl group may slightly increase the susceptibility to oxidation, while the electron-withdrawing halogen atoms could have a counteracting effect. Studies on other aromatic amines have shown that autoxidation can lead to the formation of complex colored products, sometimes through quinone-imine intermediates. dss.go.th

Hydrolysis:

The aniline functional group itself is generally stable to hydrolysis under neutral and alkaline conditions. Acidic hydrolysis of the amine is also not a typical degradation pathway. However, the carbon-halogen bonds present in this compound could be susceptible to hydrolysis under certain conditions, such as in the presence of strong nucleophiles or under forcing conditions (high temperature and pressure). The carbon-iodine bond is generally weaker and more susceptible to nucleophilic substitution than the carbon-chlorine bond. Therefore, under harsh hydrolytic conditions, one might expect the preferential replacement of the iodine atom to yield 5-chloro-3-hydroxy-2-methylaniline. However, aromatic halides are significantly less reactive towards nucleophilic substitution than alkyl halides, meaning that vigorous conditions would be required for such a reaction to occur. learncbse.in Studies on haloacetamides have shown that chlorinated variants are more unstable than their iodinated counterparts during hydrolysis, though this is within a different chemical context. researchgate.net

The following table summarizes the likely stability and degradation pathways for this compound.

| Degradation Pathway | Conditions | Potential Degradation Products | Stability |

| Autoxidation | Exposure to air, light, metal ions | 2,2'-Dimethyl-3,3'-diiodo-5,5'-dichloroazobenzene, other colored polymers | Prone to slow degradation, especially in solution and upon exposure to light. |

| Hydrolysis (C-I bond) | High temperature, strong nucleophile/base | 5-Chloro-3-hydroxy-2-methylaniline | Generally stable; requires harsh conditions for C-I bond cleavage. |

| Hydrolysis (C-Cl bond) | Very harsh conditions (high temp/pressure) | 3-Iodo-5-hydroxy-2-methylaniline | More stable than the C-I bond; highly resistant to hydrolysis. |

| Microbial Degradation | Presence of specific microorganisms | Catechols, ring-cleavage products | Potentially biodegradable, as seen with other chlorinated toluidines. |

Computational Chemistry and Molecular Modeling of 5 Chloro 3 Iodo 2 Methylaniline

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a good balance between computational cost and accuracy.

The first step in any DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For 5-Chloro-3-iodo-2-methylaniline, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Conformational analysis would explore the rotational barriers around the C-N bond and the C-CH3 bond. The orientation of the amino group's hydrogen atoms and the methyl group's hydrogen atoms would be systematically varied to identify the most stable conformer.

Table 1: Predicted Optimized Geometrical Parameters for a Representative Halogenated Aniline (B41778) (2,5-dichloroaniline) calculated at the B3LYP/6-311++G(d,p) level. Current time information in Denver, CO, US.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | ~0 |

| C-N | 1.382 | - | - |

| C-Cl | 1.74 - 1.75 | - | - |

| C-H | ~1.08 | 119 - 121 | ~0 or ~180 |

| N-H | ~1.01 | ~113 | - |

| C-C-N | - | ~120 | - |

| H-N-H | - | ~110 | - |

Note: This data is for 2,5-dichloroaniline (B50420) and serves as an illustrative example of the type of data obtained from geometry optimization.

The choice of the exchange-correlation (XC) functional and basis set is critical for obtaining accurate results in DFT calculations, especially for systems containing heavy elements like iodine. For halogenated systems, it is important to select a functional that can adequately describe the electronic environment around the halogen atoms.

Hybrid functionals, such as B3LYP, are often a good starting point as they mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation. Current time information in Denver, CO, US. However, for systems with heavy atoms, functionals that are specifically parameterized for such elements or that include corrections for dispersion forces might be more appropriate. The M06 family of functionals, for instance, has shown good performance for a wide range of chemical systems. aip.org

The basis set must be flexible enough to describe the electron distribution accurately. For chlorine and iodine, polarized and diffuse functions are essential. Basis sets like 6-311++G(d,p) are commonly used for the lighter atoms, while for iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is often employed to reduce computational cost while maintaining accuracy. researchgate.net

Validation of the chosen method would typically involve comparing calculated properties, such as vibrational frequencies or geometric parameters, with available experimental data for similar molecules.

Analysis of Molecular Properties and Reactivity Descriptors

Once the geometry is optimized, a variety of molecular properties and reactivity descriptors can be calculated to understand the chemical behavior of this compound.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The chemical potential (μ) and the electrophilicity index (ω) are two such global reactivity descriptors. The chemical potential measures the escaping tendency of electrons from a system, while the electrophilicity index quantifies the ability of a molecule to accept electrons.

These parameters are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher chemical potential suggests a better electron donor, while a higher electrophilicity index indicates a better electron acceptor. The presence of electron-withdrawing groups like chlorine and iodine would be expected to lower the HOMO and LUMO energies and increase the electrophilicity of the aniline ring. researchgate.net

Table 2: Representative Calculated Reactivity Descriptors for a Halogenated Pyrazine Carboxamide. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| Chemical Potential (μ) | -4.25 |

| Electrophilicity Index (ω) | 2.83 |

Note: This data is for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide and is provided as an example.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The regions around the halogen atoms would also exhibit negative potential. Conversely, positive potential (typically colored blue) would be expected over the hydrogen atoms of the amino group and potentially on the aromatic ring, indicating sites susceptible to nucleophilic attack. nih.gov

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. libretexts.org Calculating the BDE for the C-Cl and C-I bonds in this compound can provide insights into the relative stability of these bonds and the likelihood of their homolytic cleavage. DFT methods can be used to calculate the BDE by determining the energy difference between the parent molecule and the resulting radicals after bond breaking. nih.gov It is generally expected that the C-I bond will have a lower BDE than the C-Cl bond, making it more susceptible to cleavage.

Table 3: Typical Bond Dissociation Energies for Related Bonds.

| Bond | Typical BDE (kcal/mol) |

| C-Cl (in aromatic systems) | ~80-95 |

| C-I (in aromatic systems) | ~60-70 |

Note: These are general ranges and the specific values for this compound would depend on the specific electronic environment.

The Radial Distribution Function (RDF) is a statistical mechanics tool used to describe how the density of surrounding particles varies as a function of distance from a reference particle. fiveable.me In the context of a single molecule, an intramolecular RDF could be calculated to analyze the spatial relationship between different atoms. More commonly in computational chemistry, RDFs are used to describe the structure of a solvent around a solute molecule in a simulation. For this compound in a solvent, the RDF could reveal the organization of solvent molecules around the solute, providing insights into solvation effects. fiveable.me

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique utilized in drug discovery and materials science to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as this compound, and a biological target, typically a protein or a nucleic acid. By simulating the binding process, molecular docking can provide valuable insights into the binding affinity, mode, and energy, thereby guiding the design of new therapeutic agents and functional materials.

Despite the utility of this compound as a chemical intermediate, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of specific molecular docking studies focused solely on this compound as the primary ligand of investigation. Research in this area has predominantly centered on more complex derivatives synthesized from this precursor.

For instance, patent literature describes the use of this compound as a key starting material in the synthesis of a series of compounds designed as kinase modulators. google.comgoogleapis.com Kinases are a class of enzymes that play a crucial role in cell signaling and are prominent targets in cancer therapy. The patent documents the synthesis of complex heterocyclic molecules derived from this compound, which are then evaluated for their ability to inhibit kinases such as p70S6K and Akt. google.comgoogleapis.com

While direct molecular docking data for this compound is not available, the context of its use suggests a hypothetical application of molecular docking in the drug discovery process. In such a scenario, computational chemists would likely use the this compound scaffold as a foundational structure for in silico design. The process would involve:

Target Identification and Preparation: A specific kinase of interest, for which the three-dimensional structure is known, would be selected as the target. The protein structure would be prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Generation: A virtual library of derivatives would be created by computationally modifying the structure of this compound. These modifications would involve adding various chemical groups to the aniline nitrogen or the aromatic ring to explore different interactions with the kinase binding site.

Molecular Docking Simulations: Each compound in the virtual library would be docked into the active site of the target kinase. The docking software would calculate the binding energy and predict the most stable binding pose for each ligand.

Analysis of Interactions: The predicted binding poses would be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The chloro and iodo substituents on the aniline ring could play significant roles in forming halogen bonds with the protein backbone or specific amino acid residues.

The results of such a hypothetical molecular docking study would be tabulated to compare the predicted binding affinities and interaction patterns of the designed derivatives. This data would be crucial for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process.

Although no specific data tables for the ligand-target interactions of this compound can be presented, the table below illustrates the kind of data that would be generated from a typical molecular docking study of its derivatives against a hypothetical kinase target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 1 | -8.5 | MET793, LEU718 | Hydrophobic |

| Derivative 2 | -9.2 | LYS745 | Hydrogen Bond |

| Derivative 3 | -7.9 | ASP855 | Ionic Interaction |

| Derivative 4 | -9.5 | PHE856 | Pi-Pi Stacking |

It is important to reiterate that the above table is a representative example and does not reflect actual experimental or computational results for this compound or its derivatives, due to the lack of publicly available studies. The potential for this compound as a scaffold in medicinal chemistry, particularly for kinase inhibitors, underscores the value that future molecular docking simulations could bring to the field.

Advanced Applications in Organic Synthesis and Materials Science Utilizing 5 Chloro 3 Iodo 2 Methylaniline

Role as a Key Building Block for Complex Organic Molecules.myskinrecipes.com

The distinct arrangement of substituents on the aromatic ring of 5-Chloro-3-iodo-2-methylaniline makes it a versatile precursor for the construction of intricate molecular architectures. myskinrecipes.com The presence of both an iodine and a chlorine atom allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis. The iodo group, being more reactive, can participate in reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position. The less reactive chloro group can then be targeted in a subsequent coupling step, providing a stepwise approach to building molecular complexity.

The amino group offers another point of modification, readily undergoing diazotization followed by a variety of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce a wide array of functional groups. Furthermore, the amino group can be acylated or alkylated to introduce additional diversity. The methyl group, while less reactive, can influence the electronic properties and steric environment of the molecule, which can be crucial for directing the regioselectivity of reactions and for fine-tuning the properties of the final product. This multi-functional nature allows chemists to utilize this compound as a scaffold to construct complex polycyclic and heterocyclic systems, which are often the core structures of medicinally and materially important compounds. myskinrecipes.comnih.gov

Integration in Pharmaceutical Compound Synthesis.myskinrecipes.com

The halogenated aniline (B41778) motif is a common feature in many pharmaceutical agents. myskinrecipes.comnih.gov this compound serves as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.com Its utility is particularly noted in the development of compounds with potential antimicrobial and antifungal properties. myskinrecipes.com The strategic placement of the halogen atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of a drug molecule to its biological target.

For instance, the chloro and iodo substituents can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. Medicinal chemists can exploit the reactivity of the iodo and chloro groups to build up the core structure of a potential drug and then use the amino group to attach various pharmacophores or solubilizing groups. The synthesis of novel kinase inhibitors, for example, often involves the use of substituted anilines as key intermediates to build the heterocyclic core that interacts with the ATP-binding site of the enzyme.

Development of Advanced Materials Incorporating Halogenated Anilines.myskinrecipes.com

The properties of halogenated anilines, including this compound, make them attractive building blocks for advanced materials. myskinrecipes.com The incorporation of halogen atoms into organic materials can significantly alter their electronic and photophysical properties. For example, halogenated anilines can be used as monomers in the synthesis of conducting polymers. The copolymerization of aniline with halogen-substituted anilines can be used to tune the electrical conductivity of the resulting polymer. capes.gov.br Research has shown that as the fraction of substituted aniline in the copolymer increases, the electrical conductivity tends to decrease, with iodoaniline having a more pronounced effect than chloroaniline. capes.gov.br

Furthermore, the presence of halogens can enhance the thermal stability and flame retardancy of polymers. Halogenated anilines can also be used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials where control over the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is critical. bldpharm.com The ability to selectively functionalize the different positions of the this compound ring allows for the precise tuning of these properties, making it a valuable component in the design of new materials with tailored functionalities.

Contributions to Dye Intermediate Chemistry

Halogenated anilines have a long history of use as intermediates in the synthesis of dyes and pigments. myskinrecipes.com The specific substituents on the aniline ring determine the color and fastness properties of the final dye. This compound, with its unique substitution pattern, serves as a precursor for specialized dyes. myskinrecipes.com

The amino group of the aniline is typically diazotized and then coupled with a suitable coupling component (e.g., a phenol (B47542) or another aniline derivative) to form an azo dye. The chloro and iodo groups can influence the final color of the dye by acting as auxochromes, which modify the absorption spectrum of the chromophore. They can also improve the lightfastness and resistance to chemical degradation of the dye. For example, Fast Red KB Base, a synonym for 5-chloro-2-methylaniline (B43014), highlights the historical and ongoing importance of chlorinated anilines in the dye industry. nih.gov The presence of the additional iodo group in this compound offers further opportunities to create dyes with novel shades and improved properties for various industrial applications. myskinrecipes.com

Medicinal Chemistry and Biological Activity Research on 5 Chloro 3 Iodo 2 Methylaniline

Structure-Activity Relationship (SAR) Studies of Halogenated Anilines

The biological activity of halogenated anilines is intricately linked to the nature, number, and position of the halogen substituents on the aromatic ring. While direct structure-activity relationship (SAR) studies on 5-Chloro-3-iodo-2-methylaniline are not extensively documented, valuable insights can be drawn from research on analogous compounds.

Studies on various halogenated anilines have demonstrated that the position of the halogen is a key determinant of activity. For instance, research on a series of di- and tri-substituted fluoro-, chloro-, and bromoanilines has shown that para- and meta-halogen substitution often leads to greater enhancement of inhibitory activity against certain enzymes compared to ortho-substitution. researchgate.net This suggests that the meta-position of the iodine and chlorine atoms in this compound could be favorable for biological interactions.

The following table summarizes the influence of halogen substitution patterns on the biological activity of anilines, based on findings from related compounds.

| Substitution Pattern | Influence on Biological Activity | Reference Compound Example |

| Meta-substitution | Can enhance binding affinity to targets. | 3,5-Dibromoaniline |

| Para-substitution | Often leads to good inhibitory activity. | 4-Bromo-3-chloroaniline |

| Ortho-substitution | May lead to reduced activity compared to meta and para. | N/A |

| Multiple Halogenation | Can increase potency. | Di- and tri-substituted anilines |

Enzyme Inhibition Studies and Pharmacological Profiling

The potential of this compound as a modulator of enzyme activity is a key area of interest in its pharmacological profiling. Research on structurally similar halogenated anilines provides a basis for predicting its inhibitory effects on various enzymes, including those crucial for drug metabolism and inflammation.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C9)

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Studies on halogenated anilines have revealed their potential to inhibit specific CYP isoforms.

Research on a series of di- and tri-substituted fluoro-, chloro-, and bromoanilines demonstrated significant inhibitory activity against human recombinant CYP2E1, with IC50 values ranging from 8.0 to 549 µM. researchgate.net Notably, many of these anilines showed no remarkable inhibition of CYP1A2. researchgate.net The greatest inhibitory activity against CYP2E1 was observed for 3,4-dichloroaniline (IC50 = 8.0 µM) and 3,5-dichloroaniline (B42879) (IC50 = 9.2 µM). researchgate.net This suggests that the substitution pattern of this compound, with halogens at the 3 and 5 positions, could confer inhibitory activity against CYP2E1. While specific data for CYP2C9 is not available for this exact compound, the general trend of CYP inhibition by halogenated anilines warrants further investigation.

The table below presents the inhibitory concentrations (IC50) of various halogenated anilines against CYP2E1.

| Compound | IC50 (µM) for CYP2E1 Inhibition |

| 3,4-Dichloroaniline | 8.0 |

| 3,5-Dichloroaniline | 9.2 |

| Halogenated Anilines (general) | 8.0 - 549 |

Investigation of Inhibitory Activity Against Other Biological Targets (e.g., Anti-inflammatory Receptors)

While direct evidence for the anti-inflammatory activity of this compound is limited, related iodo-substituted compounds have been investigated for their role in the synthesis of anti-inflammatory drugs. For instance, 4-iodoaniline is a key building block in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory agents. This suggests that the iodo-substituent in this compound could contribute to potential anti-inflammatory properties. The mechanism of such activity could involve the modulation of inflammatory pathways, though specific receptor targets for this class of compounds are not well-defined in the available literature. Research on other halogenated compounds has shown that they can suppress pro-inflammatory mediators. tbzmed.ac.ir

Assessment of Antimicrobial Efficacy (Antibacterial and Antifungal Properties)

Halogenated anilines have been investigated for their antimicrobial properties. A study on halogen-substituted aniline (B41778) derivatives, specifically 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA), demonstrated both antimicrobial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens. nih.gov The minimum inhibitory concentrations (MICs) were 200 µg/mL for 4B3CA and 100 µg/mL for 3,5-DBA. nih.gov

Furthermore, a study on the antifungal activity of substituted nitrobenzenes and anilines found that 3-iodoaniline, 3,5-dichloroaniline, and 3,5-dibromoaniline possessed notable fungitoxicity against several fungal species, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov These findings suggest that this compound, with its chloro and iodo substitutions, may also exhibit a spectrum of antibacterial and antifungal activities.

The following table summarizes the antimicrobial activity of some halogenated anilines.

| Compound | Organism | Activity (MIC) |

| 4-Bromo-3-chloroaniline | Uropathogenic E. coli | 200 µg/mL |

| 3,5-Dibromoaniline | Uropathogenic E. coli | 100 µg/mL |

| 3-Iodoaniline | Various fungi | Active |

| 3,5-Dichloroaniline | Various fungi | Active |

| 3,5-Dibromoaniline | Various fungi | Active |

Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms by which this compound exerts its potential biological effects is crucial for its development as a therapeutic agent. Insights can be gained from studies on related halogenated compounds.

Analysis of Ligand-Target Binding Affinity and Selectivity

The presence of halogen atoms in a ligand can significantly influence its binding affinity and selectivity for a biological target. Halogen bonds, which are noncovalent interactions between a halogen atom and a Lewis base, are increasingly recognized as important contributors to ligand-protein binding. The iodine and chlorine atoms in this compound could participate in such interactions, potentially enhancing its affinity for specific enzyme or receptor binding sites.

Molecular docking studies on halogenated compounds have shown that the presence of halogens can lead to strong binding affinities. For example, in a study of halogen-based 17β-HSD1 inhibitors, iodine-substituted compounds showed a higher binding affinity than other halogens. nih.gov This suggests that the iodo-group in this compound could be particularly important for target binding. Furthermore, the electrostatic properties of the aniline ring, influenced by the electron-withdrawing nature of the halogens, are critical for bioactivity. nih.gov

The proposed mechanism for the antimicrobial action of some halogenated anilines involves the inhibition of adenylate cyclase, with the halogen atoms enhancing binding affinity to the enzyme through stabilizing halogen bond interactions. nih.gov This provides a plausible molecular mechanism that could be relevant for this compound.

Investigation of Cellular Effects and Responses (e.g., Cell Viability, Apoptotic Pathways)

As of the current available scientific literature, no specific studies have been published detailing the direct effects of this compound on cellular viability or apoptotic pathways. The genotoxicity and cellular responses of this particular compound have not been explicitly investigated or reported.

However, by examining the broader class of halogenated anilines and related substituted aniline derivatives, potential cellular effects can be inferred. Halogenated aromatic compounds are known to elicit a range of biological activities, and their impact on cell health is an area of active research. researchgate.netnih.gov Generally, the cytotoxicity of aniline derivatives is linked to their metabolic activation into reactive intermediates that can cause cellular damage.

For many aniline compounds, a recurring mechanism of toxicity involves the formation of DNA adducts, which can disrupt normal cellular processes and potentially trigger apoptotic pathways as a cellular defense mechanism to eliminate damaged cells. nih.govd-nb.infonih.gov It is plausible that this compound, upon entering a biological system, could undergo metabolic activation, leading to the generation of reactive species capable of interacting with cellular macromolecules like DNA, RNA, and proteins. Such interactions could potentially lead to a reduction in cell viability and the induction of apoptosis.

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov It can be initiated through two primary pathways: the intrinsic (mitochondrial-mediated) pathway and the extrinsic (death receptor-mediated) pathway. nih.gov Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov While there is no direct evidence for this compound, other substituted chloro-indole derivatives have been shown to induce apoptosis and activate caspases in cancer cell lines. nih.gov

Future research would be necessary to determine the specific effects of this compound on cell viability and to elucidate which, if any, apoptotic pathways it might modulate. Such studies would likely involve treating various cell lines with the compound and assessing cell viability through assays like the MTS assay, and investigating apoptotic markers such as caspase activation and DNA fragmentation.

Interactive Table: Potential Cellular Effects of Substituted Anilines

| Cellular Process | Potential Effect of Substituted Anilines | Common Assay Methods |

| Cell Viability | May decrease in a dose-dependent manner | MTS Assay, Trypan Blue Exclusion |

| Apoptosis | May be induced | Annexin V/PI Staining, Caspase Activity Assays |

| DNA Damage | Potential for DNA adduct formation | Comet Assay, γ-H2AX Staining |

| Cell Cycle | Possible cell cycle arrest | Flow Cytometry (Propidium Iodide Staining) |

Note: This table represents potential effects based on the broader class of substituted anilines and not specific data for this compound.

Metabolic Activation Pathways of Arylamines in Biological Systems

The biological activity, and often the toxicity, of arylamines is intrinsically linked to their metabolic activation within biological systems. While specific metabolic studies on this compound are not available, the general pathways for arylamine metabolism are well-established and provide a likely framework for its biotransformation.

The primary site of arylamine metabolism is the liver, where a variety of enzymes, most notably the cytochrome P450 (CYP) superfamily, play a crucial role. nih.gov The metabolic activation of arylamines typically proceeds through a series of oxidation and conjugation reactions.

A key initial step in the activation of many arylamines is N-oxidation, catalyzed by cytochrome P450 enzymes, to form N-hydroxyarylamines. imrpress.com This N-hydroxylated metabolite is often more reactive than the parent amine. Subsequently, these N-hydroxyarylamines can undergo further activation through several pathways:

O-Acetylation: In some tissues, N-hydroxyarylamines can be O-acetylated by N-acetyltransferases (NATs) to form N-acetoxyarylamines. These intermediates are highly reactive and can spontaneously break down to form highly electrophilic nitrenium ions.

O-Sulfonation: Alternatively, sulfotransferases (SULTs) can catalyze the O-sulfonation of N-hydroxyarylamines to produce N-sulfonyloxyarylamines, which are also unstable and can generate nitrenium ions.

Direct Dissociation: Under acidic conditions, the N-hydroxyarylamine itself can be protonated and lose a water molecule to form a nitrenium ion.

The resulting nitrenium ions are potent electrophiles that can readily react with nucleophilic sites on cellular macromolecules, most notably DNA. The formation of covalent adducts with DNA, particularly at the C8 and N2 positions of guanine, is a critical event in the initiation of mutagenesis and carcinogenesis associated with many arylamines. nih.gov

For this compound, it is anticipated that it would follow these general metabolic pathways. The presence of halogen substituents (chloro and iodo) and a methyl group on the aromatic ring will likely influence the rate and regioselectivity of metabolism by cytochrome P450 enzymes. nih.gov

Interactive Table: Key Enzymes in Arylamine Metabolism

| Enzyme Family | Role in Arylamine Metabolism | Common Substrates |

| Cytochrome P450 (CYP) | Initial N-oxidation and ring oxidation | Aromatic amines |

| N-Acetyltransferases (NATs) | O-acetylation of N-hydroxyarylamines | N-hydroxyarylamines |

| Sulfotransferases (SULTs) | O-sulfonation of N-hydroxyarylamines | N-hydroxyarylamines |

| UDP-Glucuronosyltransferases (UGTs) | Glucuronidation of phenolic metabolites | Hydroxylated arylamines |

Note: This table outlines the general roles of these enzyme families in the metabolism of the broader class of arylamines.

Advanced Analytical Methodologies for the Characterization and Research of 5 Chloro 3 Iodo 2 Methylaniline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the molecular-level investigation of 5-Chloro-3-iodo-2-methylaniline, providing detailed information on its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. Experimental data for this compound shows distinct signals that correspond to the aromatic protons, the amine protons, and the methyl group protons. googleapis.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons appear as doublets at approximately 7.25 ppm and 6.64 ppm. googleapis.com The broad singlet around 3.78 ppm is characteristic of the two amine (-NH₂) protons, and the sharp singlet at 2.28 ppm corresponds to the three protons of the methyl (-CH₃) group. googleapis.com

¹³C NMR: While specific experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be predicted based on the effects of the various substituents on the aniline (B41778) ring. The carbon atoms directly bonded to electronegative atoms (iodine, chlorine, nitrogen) or the methyl group will exhibit characteristic shifts. The carbon bearing the iodine atom is expected at a low field (around 90-100 ppm), while the carbon attached to the chlorine atom would be in the 130-135 ppm range. The carbons bonded to the methyl and amino groups would also have distinct chemical shifts, as would the remaining aromatic carbons.

Interactive Data Table: NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.25 | Doublet (d) | Aromatic CH |

| ¹H | 6.64 | Doublet (d) | Aromatic CH |

| ¹H | 3.78 | Broad Singlet (br s) | Amine (NH₂) |

| ¹H | 2.28 | Singlet (s) | Methyl (CH₃) |

| ¹³C (Predicted) | ~145 | Singlet | C-NH₂ |

| ¹³C (Predicted) | ~138 | Singlet | C-Cl |

| ¹³C (Predicted) | ~135 | Singlet | C-H |

| ¹³C (Predicted) | ~120 | Singlet | C-H |

| ¹³C (Predicted) | ~118 | Singlet | C-CH₃ |

| ¹³C (Predicted) | ~95 | Singlet | C-I |

| ¹³C (Predicted) | ~18 | Singlet | -CH₃ |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies provide a molecular fingerprint by probing the vibrational modes of the molecule. The spectra are complementary and allow for a comprehensive vibrational analysis. For this compound, characteristic bands are expected for the amine, methyl, and substituted benzene (B151609) ring functional groups.

Key expected vibrational frequencies include:

N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching frequency is generally found in the 550-850 cm⁻¹ range.

C-I Stretching: The C-I bond vibration is expected at lower wavenumbers, typically between 480-610 cm⁻¹.

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850 - 2970 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-Cl Stretch | 550 - 850 | FT-IR, FT-Raman |

| C-I Stretch | 480 - 610 | FT-Raman |

High-Resolution Mass Spectrometry (e.g., ESI-MS) for Exact Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₇ClIN), the calculated monoisotopic (exact) mass is 266.9363 g/mol . HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) are used to generate ions for analysis. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation, with expected losses of the methyl group (-15 Da), iodine radical (-127 Da), and chlorine radical (-35 Da).

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇ClIN |

| Monoisotopic Mass | 266.9363 u |

| Nominal Mass | 267 u |

| Key Fragment (M-CH₃)⁺ | 251.9127 u |

| Key Fragment (M-Cl)⁺ | 231.9674 u |

| Key Fragment (M-I)⁺ | 139.0294 u |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Gas Chromatography (GC) for Reaction Monitoring and Purity Assessment

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for monitoring the progress of the synthesis of this compound and assessing the purity of the final product. googleapis.comgoogle.com The technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. In synthetic procedures, GC/MS analysis can confirm the presence of the desired product in the reaction mixture. googleapis.comgoogle.com For purity assessment, a single sharp peak at a specific retention time would indicate a high degree of purity, while the presence of other peaks would signify impurities that can be identified and quantified. The choice of a capillary column with a suitable stationary phase, such as one with intermediate polarity, is critical for achieving good separation of halogenated aniline isomers. researchgate.net

Comprehensive Multi-Dimensional Gas Chromatography Mass Spectrometry (GCxGC-MS) for Complex Mixture Analysis

For highly complex samples containing numerous isomers and trace-level impurities, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Mass Spectrometry offers significantly enhanced separation power compared to conventional one-dimensional GC. psu.edubohrium.com This technique employs two columns with different stationary phases (e.g., non-polar followed by polar), providing an orthogonal separation mechanism. bohrium.com Effluent from the first column is continuously trapped, focused, and re-injected onto the second, faster-separating column. This results in a structured two-dimensional chromatogram with vastly improved resolution and peak capacity. GCxGC-MS is particularly valuable for analyzing complex matrices, such as environmental samples or biological fluids where numerous halogenated aromatic amines might be present. nih.govunito.it This advanced method allows for the separation and confident identification of co-eluting compounds that would otherwise overlap in a standard GC analysis.

Advanced Sample Preparation and Derivatization Strategies for Trace Analysis

The accurate quantification of this compound at trace levels in various environmental and biological matrices necessitates sophisticated sample preparation techniques to isolate the analyte from interfering components and enhance its concentration prior to instrumental analysis. Furthermore, derivatization strategies are often employed to improve the compound's chromatographic behavior and detector response.

Advanced Sample Preparation Methodologies

Modern sample preparation techniques offer significant advantages over traditional methods, including reduced solvent consumption, higher sample throughput, and improved extraction efficiency. chromatographyonline.com For this compound, methodologies such as Solid-Phase Extraction (SPE) and Dispersive Liquid-Liquid Microextraction (DLLME) are highly applicable.

Solid-Phase Extraction (SPE)

SPE is a robust technique for the extraction and pre-concentration of anilines from aqueous samples. fishersci.comnih.gov The selection of the sorbent material is critical and is based on the physicochemical properties of this compound. Given its moderate polarity, a reversed-phase sorbent is often suitable. libretexts.org The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. chromatographyonline.com

Table 1: Illustrative Solid-Phase Extraction Parameters for Halogenated Anilines

| Parameter | Condition | Rationale |

| Sorbent Type | Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Provides strong retention for aromatic compounds like anilines and is stable across a wide pH range. |

| Conditioning Solvent | Methanol (B129727) followed by Deionized Water | Activates the sorbent and ensures proper interaction with the aqueous sample. |

| Sample pH | Adjusted to > 8 | To ensure the aniline is in its neutral, less water-soluble form, enhancing its retention on the nonpolar sorbent. |

| Wash Solvent | 5% Methanol in Water | To remove polar interferences without prematurely eluting the analyte of interest. |

| Elution Solvent | Acetonitrile (B52724) or Ethyl Acetate | Effectively desorbs the retained aniline from the sorbent for subsequent analysis. |

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-liquid extraction technique characterized by its simplicity, rapidity, and high enrichment factors. nih.gov This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov A cloudy solution forms, and the large surface area between the fine droplets of the extraction solvent and the aqueous sample facilitates the rapid transfer of the analyte. Subsequent centrifugation separates the extraction solvent for analysis.

For the extraction of this compound, a high-density chlorinated solvent like chlorobenzene (B131634) can be used as the extraction solvent, while a miscible organic solvent such as acetonitrile or methanol acts as the disperser. nih.govtandfonline.com

Table 2: Exemplary Dispersive Liquid-Liquid Microextraction Conditions

| Parameter | Condition | Purpose |

| Extraction Solvent | Chlorobenzene | A high-density solvent that is immiscible with water, allowing for efficient extraction of the aniline and easy separation by centrifugation. |

| Disperser Solvent | Acetonitrile | Miscible in both the extraction solvent and the aqueous sample, facilitating the formation of a fine emulsion for rapid extraction. nih.gov |

| Sample Volume | 5-10 mL | A typical volume for microextraction techniques, balancing sample representativeness with extraction efficiency. |

| Extraction Time | < 5 minutes | The high surface area of the dispersed solvent allows for very rapid mass transfer and achievement of equilibrium. nih.gov |

| pH of Aqueous Sample | Alkaline (pH > 8) | To maintain the aniline in its neutral form, promoting its partitioning into the organic extraction solvent. |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis, such as increased volatility for gas chromatography (GC) or enhanced detectability for high-performance liquid chromatography (HPLC). uum.edu.myresearchgate.net For this compound, derivatization of the primary amine group can significantly improve analytical performance.

Acylation Reactions

Acylation with reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride is a common strategy to produce less polar and more volatile derivatives suitable for GC analysis. jfda-online.com The resulting N-acylated compound exhibits improved peak shape and thermal stability.

Derivatization for HPLC-Fluorescence Detection

For highly sensitive and selective analysis by HPLC, derivatization with a fluorogenic reagent is a powerful approach. tandfonline.com Reagents that react with primary amines to form highly fluorescent derivatives are particularly useful. nih.gov